

Comparative Efficacy of DDP-38003 Trihydrochloride in In Vivo Leukemia Models

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Compound of Interest

Compound Name: *DDP-38003 trihydrochloride*

Cat. No.: *B1150414*

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This guide provides a comparative analysis of the in vivo efficacy of **DDP-38003 trihydrochloride**, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), against other KDM1A/LSD1 inhibitors in preclinical leukemia models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **DDP-38003 trihydrochloride**'s potential as a therapeutic agent.

In Vivo Efficacy Comparison of KDM1A/LSD1 Inhibitors

The following table summarizes the in vivo efficacy of **DDP-38003 trihydrochloride** and other selected KDM1A/LSD1 inhibitors in various mouse models of leukemia.

Compound	Cancer Model	Dosing Schedule	Key Efficacy Endpoints	Reference
DDP-38003 trihydrochloride	Mouse Leukemia Model	11.25 mg/kg and 22.50 mg/kg, orally, 3 days/week for 3 weeks	Increased Survival Rate:- 35% increase at 11.25 mg/kg- 62% increase at 22.50 mg/kg	
INCB059872	MLL-AF9 Murine Leukemia Model	10 mg/kg, oral gavage, daily for up to 6 days	Prolonged median survival (specific percentage not provided in the search results). [1][2] Induced differentiation of murine blast cells and reduced blast colonies.[1]	[1][2][3]
GSK2879552	NCI-H1417 SCLC Xenograft	1.5 mg/kg, orally, daily for 25-35 days	Tumor Growth Inhibition (TGI):- 83% TGI in NCI-H1417 xenografts	
ORY-1001 (ladademstat)	Mouse PDX Model of T-cell Acute Leukemia	Not specified in search results	Extended survival.[4] Reduced tumor growth in a rodent leukemia xenograft model. [5]	[4][5]

CC-90011	SCLC Patient-Derived Xenograft (PDX) Models	60 mg, orally, once per week in 28-day cycles (in clinical trials)	Demonstrated antiproliferative activity in patient-derived xenograft models.[6]	[6]
			Specific preclinical TGI percentages not provided in search results.	

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

DDP-38003 Trihydrochloride

- Animal Model: CD-1 mice were used in the study.
- Tumor Model: A mouse leukemia model was established. The treatment started once blast cells were detected in the recipients' peripheral blood (10 days after cell injection).
- Drug Formulation: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.
- Dosing and Administration: The compound was administered orally at doses of 11.25 mg/kg and 22.5 mg/kg. Dosing was performed three days a week (Monday, Tuesday, and Wednesday) for three consecutive weeks.
- Efficacy Evaluation: The primary endpoint was the survival of the mice in the different experimental groups, which was analyzed and represented by a Kaplan-Meier survival plot.

INCB059872

- Animal Model: Female 6–8 week old C57BL/6J mice were used for in vivo studies.[3]

- Tumor Model: The MLL-AF9 murine leukemia model was utilized, which recapitulates hallmarks of human AML.[1]
- Drug Formulation: INCB059872 was dissolved in N,N-dimethylacetamide (DMAC) and diluted in 5% methylcellulose.[3]
- Dosing and Administration: The drug was administered daily via oral gavage at a dose of 10 mg/kg for up to six days.[3]
- Efficacy Evaluation: Efficacy was assessed by the prolongation of median survival of the leukemic mice compared to vehicle-treated animals.[1] Mechanistic studies involved the analysis of murine blast cell differentiation, reduction in blast colonies, and normalization of clinical hematological parameters.[1]

GSK2879552

- Animal Model: Mice bearing NCI-H1417 xenografts were used.
- Tumor Model: Small Cell Lung Cancer (SCLC) xenograft model established with the NCI-H1417 cell line.
- Dosing and Administration: GSK2879552 was administered orally at a dose of 1.5 mg/kg daily for 25-35 days.
- Efficacy Evaluation: The primary endpoint was tumor growth inhibition (TGI), measured at the end of the treatment period.

ORY-1001 (ladademstat)

- Animal Model: The specific mouse strain was not detailed in the provided search results.
- Tumor Model: A patient-derived xenograft (PDX) model of T-cell acute leukemia was used.[4] Another study utilized a rodent leukemia xenograft model.[5]
- Dosing and Administration: The exact dosing and administration details were not specified in the search results.

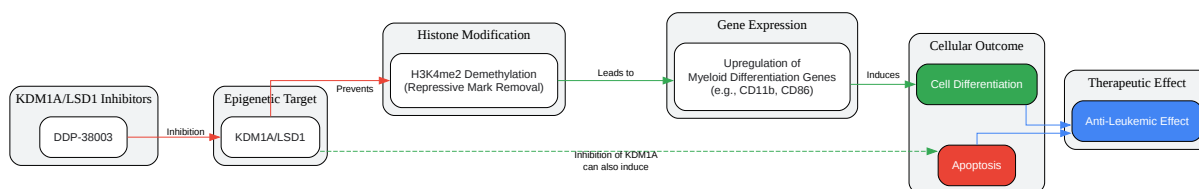
- Efficacy Evaluation: The primary endpoints were the extension of survival in the PDX model and the reduction of tumor growth in the xenograft model.[4][5]

CC-90011

- Animal Model: The specific mouse strain for preclinical studies was not detailed.
- Tumor Model: Small Cell Lung Cancer (SCLC) patient-derived xenograft (PDX) models were used to assess antitumor efficacy.[6]
- Dosing and Administration: Preclinical dosing details were not specified. In clinical trials for advanced malignancies, CC-90011 was administered orally once per week.[6]
- Efficacy Evaluation: The primary endpoint in preclinical models was the inhibition of tumor growth.[6]

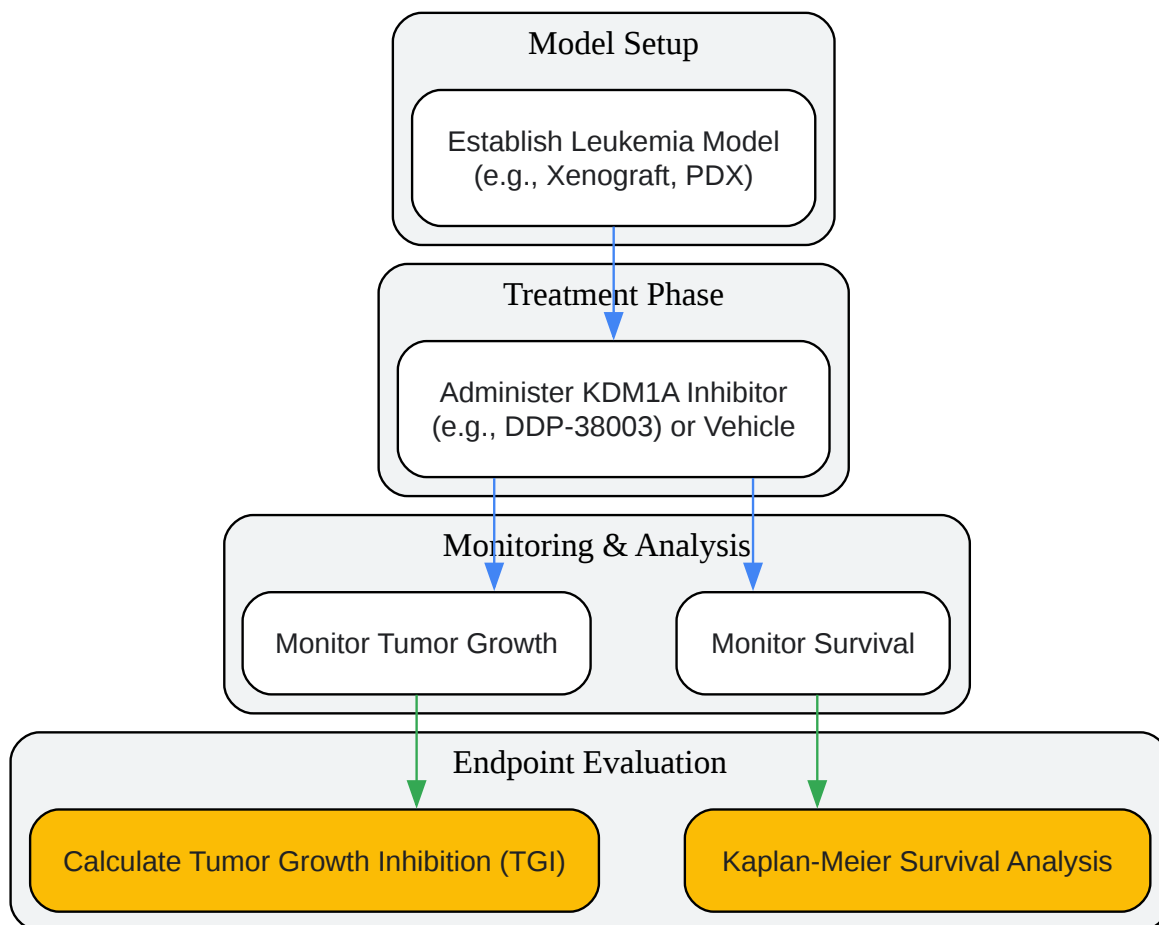
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of KDM1A/LSD1 inhibition and a general experimental workflow for evaluating in vivo efficacy.



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KDM1A/LSD1 Inhibition Pathway in Leukemia.



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